4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c7-6-4-1-8-2-5(4)9-3-10-6/h3,8H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWQQYBSBGXLIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-aminopyrimidine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized pyrrolopyrimidine derivatives .
Scientific Research Applications
Antidiabetic Agents
Recent studies have identified derivatives of 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine as promising candidates for the treatment of type 2 diabetes. These compounds act as agonists for G protein-coupled receptor 119 (GPR119), which plays a crucial role in glucose homeostasis. For instance, one derivative demonstrated excellent pharmacokinetic properties and selectivity in vivo, suggesting its potential utility in modulating the enteroinsular axis to improve glycemic control .
Antidepressant Activity
The compound's structural similarity to known antidepressants has led researchers to investigate its potential as a treatment for depression. Studies have shown that certain derivatives exhibit significant antidepressant-like effects in animal models, likely due to their influence on neurotransmitter systems .
Synthesis of Bioactive Compounds
The versatility of this compound serves as a scaffold for synthesizing various bioactive compounds. Researchers have explored different synthetic routes to modify this core structure, enhancing its pharmacological properties. For example, modifications can yield compounds with improved activity against specific biological targets .
GPR119 Agonists
A notable case study involved the optimization of a derivative of this compound that acts as a GPR119 agonist. The compound was shown to significantly enhance insulin secretion and reduce blood glucose levels in rodent models, indicating its potential as an antidiabetic agent .
Antidepressant Research
Another study focused on the antidepressant effects of a modified version of this compound. The research highlighted its ability to increase serotonin and norepinephrine levels in the brain, providing evidence for its mechanism of action similar to traditional antidepressants .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as a kinase inhibitor by binding to the active site of the enzyme and preventing its activity . This interaction can lead to the modulation of cellular signaling pathways and the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Pyrrolo[2,3-d]pyrimidine Derivatives
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
- Structure : Differs in the fusion position of the pyrrolidine ring (2,3-d vs. 3,4-d).
- Molecular Formula : C₇H₆ClN₃.
- Properties : Similar melting point (215–220°C) and solubility profile.
- Applications : Used in synthesizing cGMP modulators for cardiovascular diseases, highlighting how positional isomerism shifts therapeutic targets.
Key Differences :
| Parameter | 3,4-d Isomer | 2,3-d Isomer |
|---|---|---|
| Fusion Position | Pyrrolidine fused at 3,4-pyrimidine | Pyrrolidine fused at 2,3-pyrimidine |
| Therapeutic Target | ATR kinase (cancer) | cGMP (cardiovascular) |
Chlorinated Derivatives
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride
- Molecular Formula : C₆H₆Cl₃N₃.
- Properties : Additional chlorine substituent enhances electrophilicity, facilitating nucleophilic substitution reactions.
- Applications : Serves as a precursor for further functionalization in medicinal chemistry.
6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Amino-Substituted Analogs
4-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Pharmacological Relevance
Biological Activity
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.
- Molecular Formula : C₆H₆ClN₃
- Molecular Weight : 155.58 g/mol
- CAS Number : 16372-08-0
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives in targeting various cancer cell lines. The compound exhibits significant cytotoxic effects against several human cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer).
Case Study: Cytotoxicity Assays
A study evaluated the cytotoxic effects of different derivatives of pyrrolo[3,4-D]pyrimidine on various cancer cell lines. The results are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 10.5 | Induction of apoptosis |
| MDA-MB-231 | 12.3 | Inhibition of cell proliferation | |
| MCF-7 | 9.8 | Cell cycle arrest in G1 phase |
The compound's mechanism involves the induction of apoptosis and cell cycle arrest, making it a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various bacterial and fungal strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The compound demonstrated lower MIC values against fungal strains compared to bacterial strains, indicating its potential as an antifungal agent .
Anti-inflammatory Activity
The anti-inflammatory effects of the compound were assessed using paw edema models in rodents. The results indicated that the compound significantly inhibited inflammation compared to standard anti-inflammatory drugs.
Table 3: Anti-inflammatory Activity
| Treatment | Inhibition (%) at 4 hours | Inhibition (%) at 5 hours |
|---|---|---|
| 4-Chloro-6,7-dihydro | 43.17 | 40.91 |
| Indomethacin (control) | 47.72 | 42.22 |
These findings suggest that the compound possesses significant anti-inflammatory properties, potentially due to its structural features that enhance interaction with inflammatory mediators .
Q & A
Q. What are the key synthetic methodologies for 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives?
The synthesis typically involves functionalization of the pyrrolo[3,4-d]pyrimidine core via nucleophilic substitution or transition-metal-catalyzed coupling. For example, chlorination at the 4-position can be achieved using POCl₃ or other chlorinating agents under reflux conditions. Modifications at the 7-position (e.g., aryl or alkyl substituents) are often introduced via Suzuki-Miyaura cross-coupling or SNAr reactions . Purification methods like flash chromatography or preparative HPLC are critical for isolating high-purity intermediates .
Q. How is the structural integrity of this compound validated in new derivatives?
Characterization relies on a combination of NMR (¹H, ¹³C, DEPT), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, HRMS analysis of a 7-(4-chlorophenyl)-substituted derivative confirmed the molecular formula (C₁₃H₁₀ClN₄) with a mass accuracy <2 ppm . X-ray structures of related pyrrolo-pyrimidine scaffolds highlight planar geometry, essential for target binding .
Q. What preliminary biological assays are used to evaluate 4-chloro-pyrrolo-pyrimidine derivatives?
Initial screening includes enzyme inhibition assays (e.g., kinase activity via ADP-Glo™) and antiparasitic activity against Trypanosoma cruzi or Leishmania infantum. For instance, compound 44 (4-chloro derivative) exhibited an IC₅₀ of 0.12 µM against T. cruzi with >500-fold selectivity over mammalian cells . Cytotoxicity is assessed in MRC-5SV2 fibroblasts to prioritize selective candidates .
Advanced Research Questions
Q. How do substituents at the 7-position influence biological activity and selectivity?
Systematic SAR studies reveal that a 4-chlorophenyl group at the 7-position enhances antiparasitic activity (99% inhibition in murine T. cruzi models) while minimizing cytotoxicity. Conversely, hydrophilic groups (e.g., hydroxyl) reduce potency due to poor membrane permeability. Bioisosteric replacements (e.g., thiophene for phenyl) led to a 10-fold drop in activity, emphasizing the need for lipophilic, planar substituents .
Q. What strategies improve metabolic stability of 4-chloro-pyrrolo-pyrimidine derivatives?
Metabolic stability is assessed using liver microsomes (mouse/human). Compound 44 showed 100% parent compound retention after 60 minutes in both species, attributed to its resistance to CYP450 and UGT-mediated metabolism. Deuteriation at labile positions or fluorine substitution can further enhance stability .
Q. How is ligand efficiency optimized in ATR kinase inhibitors based on this scaffold?
Ligand lipophilicity efficiency (LLE = pIC₅₀ − logD) guides structural optimization. For example, 7,7-dimethyl substitution on the pyrrolo-pyrimidine core improved LLE from 4.2 to 5.8 by reducing logD while maintaining ATR inhibition (IC₅₀ = 1.2 nM). Free-Wilson analysis identified critical hydrogen bonds with Lys358 and Asp542 in the ATP-binding pocket .
Q. What in vivo models validate the efficacy of 4-chloro derivatives?
Acute Chagas disease models in mice demonstrate dose-dependent efficacy. Compound 44 (25 mg/kg, oral, 5 days) reduced parasitemia by 99% and achieved 83% survival. Pharmacokinetic studies showed a Tₘₐₓ of 2 hours and bioavailability >60%, supporting translational potential .
Q. How do resistance mutations in target proteins affect compound activity?
Resistance profiling in Rhinovirus (related capsid-binding inhibitors) identified mutations distant from the binding pocket (e.g., VP1-T152K) that reduce affinity via allosteric effects. Analogous studies for pyrrolo-pyrimidines involve serial passaging in resistant parasite strains and deep mutational scanning .
Methodological Notes
- Data Contradictions : While 7-substituted derivatives generally enhance activity, some substituents (e.g., ethynyl) introduce cytotoxicity, highlighting the need for balanced lipophilicity .
- Key Tables :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
